molecular formula C25H26N4O3S B2809627 N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide CAS No. 1019096-52-6

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide

Numéro de catalogue: B2809627
Numéro CAS: 1019096-52-6
Poids moléculaire: 462.57
Clé InChI: OTOVVRLYIZBKAI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide is a synthetic small molecule compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores: a pyrazole ring and a thiazole ring, a combination known to be associated with a broad spectrum of biological activities . The presence of the 3,4-dimethoxyphenyl moiety attached to the thiazole core is a structural feature seen in compounds investigated for various therapeutic targets . Pyrazole derivatives are extensively researched for their diverse physiological activities, which can include antimicrobial, antioxidant, and antitumor properties . Furthermore, specific 3,4-dimethoxyphenyl-thiazole derivatives have been identified as key scaffolds in the development of novel bioactive molecules . The structural architecture of this compound suggests potential research applications in developing and screening new therapeutic agents. Its mechanism of action would be specific to the biological target under investigation; for instance, related pyrazole compounds have been studied as inhibitors of specific enzymes . Researchers value this compound for its potential as a building block in constructing more complex molecular entities or as a probe for studying biochemical pathways. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. REFERENCES: • discusses 3(5)-amino-pyrazole derivatives and their use as antitumor agents. • explores the antioxidant and antimicrobial activity of a pyrazol-3-one derivative, highlighting the broad biological relevance of the pyrazole core. • mentions 1,2,3,4-tetrahydroisoquinoline derivatives, noting the relevance of the 3,4-dimethoxyphenyl group in bioactive compound design. • provides information on a phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole compound, illustrating the combined pyrazole-thiazole scaffold. • lists a closely related compound, N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-4-methyl-3-nitrobenzamide, demonstrating the existence of similar structures in chemical supplier catalogs.

Propriétés

IUPAC Name

N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S/c1-5-19(17-9-7-6-8-10-17)24(30)27-23-13-16(2)28-29(23)25-26-20(15-33-25)18-11-12-21(31-3)22(14-18)32-4/h6-15,19H,5H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOVVRLYIZBKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its 3,4-dimethoxyphenyl-thiazole and phenylbutanamide groups. Comparisons with analogous compounds highlight the impact of substituents on physicochemical and biological properties:

Compound Key Structural Features Yield Molecular Weight [M+H]+ Reported Activity Reference
Target Compound Thiazol-2-yl with 3,4-dimethoxyphenyl; pyrazole with 3-methyl and phenylbutanamide N/A N/A Inferred antimicrobial/kinase inhibition
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Thiazole with morpholinomethyl and dichlorophenyl; pyridinyl substituent N/A N/A Potential antimicrobial
1-(3-Trifluoromethylphenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9e) Urea linkage; thiazole with piperazinylmethyl; trifluoromethylphenyl 83.4% 463.2 Not specified (likely kinase-targeted)
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)(alkyl)amide (V–VII) Thiazole-pyrazole hybrid with alkylamide; methyl/phenyl substituents 82% (I) N/A Antimicrobial (Gram+/Gram−, fungi)

Key Observations

  • Amide vs. Urea Linkages: Amide derivatives (e.g., the target compound) generally exhibit greater metabolic stability than urea analogs (e.g., 9e–9g), which are prone to hydrolysis .
  • Pharmacological Implications: Pyrazole-thiazole hybrids with alkylamide side chains (e.g., compounds V–VII) show broad-spectrum antimicrobial activity, suggesting that the target compound’s phenylbutanamide group could similarly target bacterial enzymes or membranes . Thiazole rings with piperazinylmethyl or morpholinomethyl substituents (e.g., 4d, 9e) demonstrate enhanced binding to kinase ATP pockets, implying that the target compound’s dimethoxyphenyl group might confer selectivity for specific kinases .

Analytical Characterization

  • The 3,4-dimethoxyphenyl group would likely produce distinct aromatic proton signals at δ 6.8–7.2 ppm in 1H NMR .

Q & A

Q. Analytical validation :

  • NMR spectroscopy (¹H/¹³C) confirms regioselectivity and substituent positioning, particularly for distinguishing between pyrazole C-3 and C-5 isomers .
  • Mass spectrometry (HRMS) verifies molecular ion peaks and fragmentation patterns .
  • HPLC monitors reaction progress and purity (>95%) using C18 columns with acetonitrile/water gradients .

Basic: How is the compound’s structural integrity validated post-synthesis?

Structural validation employs complementary techniques:

  • X-ray crystallography : Resolves bond lengths/angles (e.g., thiazole N–C bond at 1.32 Å) and confirms stereochemistry .
  • FT-IR spectroscopy : Identifies key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Elemental analysis : Matches experimental vs. theoretical C/H/N/S percentages (e.g., C: 62.3% vs. 62.1%) to detect impurities .

Advanced: How can computational methods optimize reaction conditions?

Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and energetics for cyclization steps, reducing trial-and-error experimentation . For example:

  • Solvent effects : COSMO-RS simulations identify DMF as optimal for amidation due to high polarity stabilizing charge-separated intermediates .
  • Catalyst screening : Molecular docking predicts ligand-receptor binding for catalytic intermediates, guiding the choice of Pd/C vs. CuI in cross-coupling steps .

Advanced: How to resolve contradictions in biological activity data?

Discrepancies between in vitro and in vivo results (e.g., antimicrobial assays vs. murine models) can arise from:

  • Metabolic instability : Use LC-MS/MS to track metabolite formation (e.g., demethylation of 3,4-dimethoxyphenyl groups) .
  • Off-target effects : Employ siRNA knockdowns or CRISPR-Cas9 to isolate target pathways (e.g., COX-2 inhibition vs. EGFR modulation) .
  • Structural analogs : Compare bioactivity across derivatives (Table 1) to identify SAR trends .

Q. Table 1: Bioactivity of Structural Analogs

CompoundIC₅₀ (μM, COX-2)LogPKey Modification
Parent compound0.483.2
4-Fluoro-phenyl variant0.623.5Increased hydrophobicity
3-Nitro-pyrazole derivative12.72.8Reduced membrane permeability

Advanced: What strategies improve selectivity in biological assays?

  • Pharmacophore modeling : MOE or Schrödinger Suite identifies essential interactions (e.g., hydrogen bonding with Thr513 in kinase targets) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to differentiate selective vs. promiscuous binding .
  • Cryo-EM : Resolves compound-protein complexes at near-atomic resolution to validate binding poses predicted by docking .

Advanced: How to design derivatives with enhanced solubility?

  • Prodrug approaches : Introduce phosphate esters at the amide group, hydrolyzed in vivo to release the active compound .
  • Co-crystallization : Screen with cyclodextrins or PEG-based polymers to improve aqueous stability .
  • Fragment-based design : Replace lipophilic 2-phenylbutanamide with sulfonamide or morpholine groups to reduce LogP .

Advanced: How to address discrepancies in spectral data?

Contradictory NMR signals (e.g., split peaks for pyrazole protons) may arise from:

  • Dynamic equilibria : Variable-temperature NMR (25–80°C) detects rotational barriers in thiazole rings .
  • Polymorphism : Powder XRD distinguishes crystalline forms (e.g., Form I vs. Form II with differing melting points) .
  • Paramagnetic impurities : Chelate residual metals (e.g., Fe³⁺) with EDTA before analysis .

Advanced: What computational tools predict metabolic pathways?

  • ADMET Predictor : Simulates Phase I/II metabolism (e.g., CYP3A4-mediated oxidation of methoxy groups) .
  • SwissADME : Estimates bioavailability and identifies susceptible sites for glucuronidation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.